molecular formula C15H12F6N2O5 B14794688 (2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid

(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid

Cat. No.: B14794688
M. Wt: 414.26 g/mol
InChI Key: HAGLUJXYGFQWBT-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenyl group, a trifluoromethyl group, and an amino-propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate intermediates in the presence of catalysts such as copper sulfate (CuSO4). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions vary based on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromenone derivatives, while reduction can produce various amino alcohols.

Scientific Research Applications

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Sacituzumab govitecan: An antibody-drug conjugate used in cancer therapy.

    Carbamoylpyridone HIV integrase inhibitors: Compounds used in the treatment of HIV.

Uniqueness

(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate is unique due to its trifluoromethyl group and chromenyl structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3.C2HF3O2/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7;3-2(4,5)1(6)7/h2-6H,17H2,1H3,(H,18,20);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGLUJXYGFQWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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